6-Methyl-4-phenyl-1,2,3-benzotriazine
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Overview
Description
6-Methyl-4-phenyl-1,2,3-benzotriazine is an aromatic, fused N-heterocycle that exhibits interesting properties and diverse biological activities. This compound is part of the benzotriazine family, which is known for its significant role in medicinal chemistry and material sciences .
Preparation Methods
The synthesis of 6-Methyl-4-phenyl-1,2,3-benzotriazine typically involves intramolecular cyclization of N-(2-aminoaryl) benzhydrazides. This method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
6-Methyl-4-phenyl-1,2,3-benzotriazine undergoes various chemical reactions, including:
Substitution: Common reagents include diazomethane for N-methylation at the 3-position.
Cycloaddition: Involves [4+2] cycloaddition reactions, leading to diverse cyclocondensations.
Major products formed from these reactions include various oxides, amino, and hydrazine derivatives.
Scientific Research Applications
6-Methyl-4-phenyl-1,2,3-benzotriazine has profound applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-1,2,3-benzotriazine involves its interaction with enzymes and receptors in biological systems. The compound’s large conjugated system allows for π–π stacking interactions and hydrogen bond acceptors, making it susceptible to binding with various molecular targets . These interactions lead to a broad spectrum of biological properties, including antibacterial and antiviral activities.
Comparison with Similar Compounds
6-Methyl-4-phenyl-1,2,3-benzotriazine can be compared to other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Methoxy-1,2,3-benzotriazine: Undergoes similar oxidation reactions to form 2-oxides.
The uniqueness of this compound lies in its diverse applications and significant biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
60986-39-2 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-methyl-4-phenyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C14H11N3/c1-10-7-8-13-12(9-10)14(16-17-15-13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
ULRKGQCGNFRYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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